- Preparation of bifunctional compounds as modulators of proteolysis useful for treating cancer, World Intellectual Property Organization, , ,

Cas no 96503-30-9 ((2R)-1,1-dimethoxypropan-2-ol)

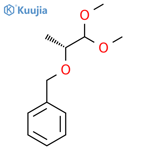

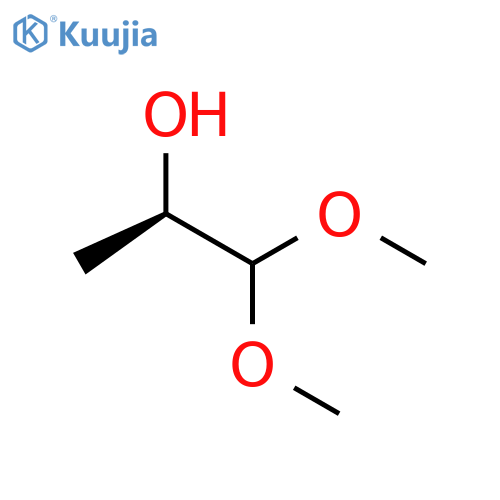

(2R)-1,1-dimethoxypropan-2-ol structure

اسم المنتج:(2R)-1,1-dimethoxypropan-2-ol

كاس عدد:96503-30-9

وسط:C5H12O3

ميغاواط:120.146982192993

MDL:MFCD07778451

CID:803465

PubChem ID:11040685

(2R)-1,1-dimethoxypropan-2-ol الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-Propanol,1,1-dimethoxy-, (2R)-

- (2R)-1,1-DIMETHOXYPROPAN-2-OL

- (R)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL

- L-lactaldehyde dimethyl acetal

- (2R)-1,1-Dimethoxy-2-propanol (ACI)

- 2-Propanol, 1,1-dimethoxy-, (R)- (ZCI)

- (+)-1,1-Dimethoxy-2-propanol

- (R)-1,1-Dimethoxy-2-propanol

- (R)-Lactaldehyde dimethyl acetal

- MFCD07778451

- EN300-89237

- (R)-1,1-dimethoxypropan-2-ol

- (2R)-1,1-Dimethoxy-2-propanol

- AKOS006237165

- AT37498

- (R)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL

- DTXSID901307795

- CS-0254441

- SCHEMBL5699107

- 2-Propanol, 1,1-dimethoxy-, (R)-

- (R)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)

- (2R)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL

- 96503-30-9

- (2R)-1,1-dimethoxypropan-2-ol

-

- MDL: MFCD07778451

- نواة داخلي: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m1/s1

- مفتاح Inchi: PRAYXKGWSGUXQK-SCSAIBSYSA-N

- ابتسامات: C(OC)(OC)[C@H](O)C

حساب السمة

- نوعية دقيقة: 120.07900

- النظائر كتلة واحدة: 120.079

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 8

- تدوير ملزمة العد: 3

- تعقيدات: 51.6

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 1

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 38.7A^2

- إكسلوغ 3: -0.2

الخصائص التجريبية

- نقطة الوميض: 50℃

- بسا: 38.69000

- لوغب: -0.01390

(2R)-1,1-dimethoxypropan-2-ol أمن المعلومات

- رقم نقل البضائع الخطرة:UN 1993C 3 / PGIII

(2R)-1,1-dimethoxypropan-2-ol بيانات الجمارك

- رمز النظام المنسق:2911000000

- بيانات الجمارك:

China Customs Code:

2911000000Overview:

2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(2R)-1,1-dimethoxypropan-2-ol الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-89237-1g |

(2R)-1,1-dimethoxypropan-2-ol |

96503-30-9 | 1g |

$0.0 | 2023-09-01 | ||

| eNovation Chemicals LLC | Y1316584-1G |

(2R)-1,1-dimethoxypropan-2-ol |

96503-30-9 | 97% | 1g |

$195 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1316584-25G |

(2R)-1,1-dimethoxypropan-2-ol |

96503-30-9 | 97% | 25g |

$3015 | 2024-07-21 | |

| A2B Chem LLC | AI65298-250mg |

2-Propanol, 1,1-dimethoxy-, (R)- |

96503-30-9 | 95% | 250mg |

$63.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325111-1g |

(R)-1,1-Dimethoxypropan-2-ol |

96503-30-9 | 98% | 1g |

¥3191.00 | 2024-04-23 | |

| A2B Chem LLC | AI65298-5g |

2-Propanol, 1,1-dimethoxy-, (R)- |

96503-30-9 | 95% | 5g |

$615.00 | 2024-05-20 | |

| A2B Chem LLC | AI65298-50g |

2-Propanol, 1,1-dimethoxy-, (R)- |

96503-30-9 | 95% | 50g |

$4779.00 | 2024-04-19 | |

| 1PlusChem | 1P00IKAA-1g |

2-Propanol, 1,1-dimethoxy-, (R)- |

96503-30-9 | 95% | 1g |

$172.00 | 2024-04-19 | |

| 1PlusChem | 1P00IKAA-5g |

2-Propanol, 1,1-dimethoxy-, (R)- |

96503-30-9 | 95% | 5g |

$711.00 | 2024-04-19 | |

| 1PlusChem | 1P00IKAA-50g |

2-Propanol, 1,1-dimethoxy-, (R)- |

96503-30-9 | 95% | 50g |

$5181.00 | 2024-04-19 |

(2R)-1,1-dimethoxypropan-2-ol طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol ; 8 h, 15 psi, 60 °C

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum (alumina bound) Solvents: Toluene ; 2 bar, 20 °C

المراجع

- Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladium, Journal of Catalysis, 2012, 289, 238-248

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(4-methylphenyl)ph… Solvents: Isopropanol ; 5.5 h, 8 atm, 30 °C

المراجع

- Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN-Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity, Journal of Organic Chemistry, 2008, 73(22), 9084-9093

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Platinum , (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-methoxy-4-quinolinyl)-3,7-methano-1H-pyr… Solvents: Acetic acid ; 60 min, 294 - 297 K

المراجع

- A new rigid cinchona modified (α-IQ) platinum catalyst for the enantioselective hydrogenation of activated ketones: data to the origin of enantioselection, Journal of Molecular Catalysis A: Chemical, 2007, 272(1-2), 265-274

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium hydroxide Solvents: Methanol ; 8 h, 15 psi, 60 °C

المراجع

- Preparation of heterobifunctional compounds and methods for the targeted degradation of KRas, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Engelhard 4759 Solvents: Acetic acid , Toluene ; 4 MPa, 293 K

المراجع

- Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid Catalysts, Catalysis Letters, 2012, 142(7), 889-894

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Water Catalysts: Triacylglycerol lipase

المراجع

- Lipase-catalyzed irreversible transesterifications using enol esters as acylating reagents: preparative enantio- and regioselective syntheses of alcohols, glycerol derivatives, sugars and organometallics, Journal of the American Chemical Society, 1988, 110(21), 7200-5

طريقة الإنتاج 8

رد فعل الشرط

المراجع

- New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor system, Journal of Catalysis, 2008, 260(2), 245-253

طريقة الإنتاج 9

رد فعل الشرط

1.1 Catalysts: NADPH , Carbonyl reductase (NAD(P)H) Solvents: Isopropanol , Water ; rt → 30 °C; 24 h, 30 °C

المراجع

- Highly efficient and scalable chemoenzymatic syntheses of (R)- and (S)-lactaldehydes, Reaction Chemistry & Engineering, 2016, 1(2), 156-160

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid

المراجع

- Enantioselective hydrogenation of α-keto acetals with cinchona modified Pt catalyst, Chemical Communications (Cambridge), 1999, (17), 1727-1728

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1-Pyrrolidinecarboxylic acid, 4-(dicyclohexylphosphino)-2-[(diphenylphosphino)me… Solvents: Tetrahydrofuran

المراجع

- Highly effective catalytic asymmetric hydrogenations of α-keto esters and an α-keto acetal with new neutral chiral pyrrolidinebisphosphine-rhodium complexes, Chemistry Letters, 1987, (5), 855-8

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum Solvents: Acetic acid , Toluene ; 4 MPa, 293 K

المراجع

- The First Case of Competitive Heterogeneously Catalyzed Hydrogenation using Continuous-Flow Fixed-Bed Reactor System: Hydrogenation of Binary Mixtures of Activated Ketones on Pt-Alumina and on Pt-Alumina-Cinchonidine Catalysts, Catalysis Letters, 2011, 141(11), 1616-1620

طريقة الإنتاج 13

رد فعل الشرط

1.1 Catalysts: Platinum , 2214293-51-1 Solvents: Acetic acid , Toluene , Cyclohexane , Heptane ; 30 min, 30 °C

1.2 Reagents: Hydrogen ; 3 h, 5 MPa, 30 °C

1.2 Reagents: Hydrogen ; 3 h, 5 MPa, 30 °C

المراجع

- Highly efficient and recyclable chiral Pt nanoparticle catalyst for enantioselective hydrogenation of activated ketones, Catalysis Communications, 2018, 110, 55-58

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Cinchonidine , Platinum Solvents: Ethanol

المراجع

- New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalysts, Chemical Communications (Cambridge), 1999, (17), 1725-1726

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Iridium , Rhodium , Cinchonanium, N-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxanonatetr… Solvents: Toluene , Heptane ; 3 h, 2 MPa, 30 °C

المراجع

- A miraculous chiral Ir-Rh bimetallic nanocatalyst for asymmetric hydrogenation of activated ketones, Organic Chemistry Frontiers, 2018, 5(24), 3585-3589

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Dihydrocinchonidine , Platinum Solvents: Acetic acid ; 60 min, 1 bar, 296 - 298 K

المراجع

- Heterogeneous asymmetric reactions. Part 32. High enantioselectivities in the hydrogenation of activated ketones on cinchona alkaloid modified platinum-alumina catalysts, Journal of Molecular Catalysis A: Chemical, 2003, 202(1-2), 163-170

طريقة الإنتاج 17

رد فعل الشرط

1.1 Catalysts: NADP-dependent alc. dehydrogenase

المراجع

- Bone as a solid support for the immobilization of enzymes, Biotechnology Letters, 1986, 8(9), 649-52

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Quinidine , Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K

المراجع

- New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated Ketones, Catalysis Letters, 2008, 124(1-2), 46-51

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Quinine , Platinum Solvents: Acetic acid ; 45 min, 1 bar, 294 - 297 K

المراجع

- Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetal, Journal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91

طريقة الإنتاج 20

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid

المراجع

- Production of optically active α-hydroxy acetals, World Intellectual Property Organization, , ,

(2R)-1,1-dimethoxypropan-2-ol Raw materials

- (R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene

- 1,1-dimethoxypropan-2-one

- 2-Propanol, 1,1-dimethoxy-, acetate, (R)-

(2R)-1,1-dimethoxypropan-2-ol Preparation Products

(2R)-1,1-dimethoxypropan-2-ol الوثائق ذات الصلة

-

M. A. K. Vogel,H. Burger,N. Schl?ger,R. Meier,B. Sch?nenberger,T. Bisschops,R. Wohlgemuth React. Chem. Eng. 2016 1 156

96503-30-9 ((2R)-1,1-dimethoxypropan-2-ol) منتجات ذات صلة

- 42919-42-6(1,1-Dimethoxy-2-propanol)

- 1462-71-1(N-Methyllidocaine iodide)

- 2680687-48-1(tert-butyl N-3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-ylcarbamate)

- 2171848-14-7(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)

- 2228537-21-9(2,2-dimethyl-1-3-(trifluoromethoxy)phenylcyclopropane-1-carboxylic acid)

- 723283-89-4(5-Bromoquinolin-4-ol)

- 899973-90-1(5-amino-1-(4-ethylphenyl)methyl-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1703838-03-2((1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine)

- 1489045-98-8(1-cyclopropyl-5-methoxy-2-methylpentane-1,3-dione)

- 2092374-07-5(3,6-Difluoro-2-iodophenol)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:96503-30-9)(2R)-1,1-dimethoxypropan-2-ol

نقاء:99%

كمية:25g

الأسعار ($):1830